molecular formula C22H22ClN5O2 B11316891 3-chloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

3-chloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11316891
M. Wt: 423.9 g/mol
InChI Key: PMWKRTZDBMMKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that features a combination of aromatic rings, a pyrimidine moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with morpholine.

    Coupling with the Aromatic Amine: The pyrimidine derivative is then coupled with an aromatic amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Chlorination: The final step involves the chlorination of the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium thiolate or primary amines in polar solvents.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new C-N or C-S bonds.

Scientific Research Applications

3-CHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biology: The compound is studied for its potential effects on cellular signaling pathways and its ability to modulate enzyme activity.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes. The presence of the pyrimidine and morpholine groups is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE
  • 3-CHLORO-N-(4-{[6-METHYL-2-(PIPERIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE

Uniqueness

3-CHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to the presence of the morpholine group, which imparts specific electronic and steric properties that enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for the development of targeted therapies and advanced materials.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

3-chloro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O2/c1-15-13-20(27-22(24-15)28-9-11-30-12-10-28)25-18-5-7-19(8-6-18)26-21(29)16-3-2-4-17(23)14-16/h2-8,13-14H,9-12H2,1H3,(H,26,29)(H,24,25,27)

InChI Key

PMWKRTZDBMMKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.